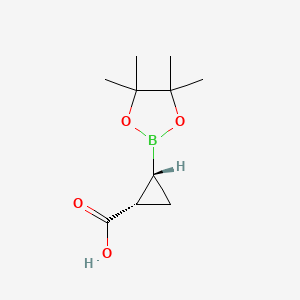
Rel-(1S,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Rel-(1S,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C10H17BO4 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Rel-(1S,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid is a boron-containing compound notable for its unique structural characteristics and potential biological activities. The incorporation of boron into organic compounds has been shown to enhance their reactivity and ability to interact with biological targets. This article explores the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound features a cyclopropane ring and a dioxaborolane moiety, which contributes to its unique reactivity profile. The presence of boron allows for reversible covalent bonding with nucleophiles, which is advantageous in both catalysis and bioconjugation applications.
Chemical Formula: C12H21BO4
Molecular Weight: 240.10 g/mol
CAS Number: 1215107-29-1
Research indicates that this compound can interact with various biological targets due to its structural features. The boron atom facilitates the formation of stable complexes with biomolecules such as proteins and nucleic acids. This interaction can modulate enzymatic activity or influence cellular pathways.
Case Studies
-
Inhibition of Enzymatic Activity :
- A study examined the compound's effect on the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO2) in Arabidopsis thaliana. Molecular docking studies suggested that the compound binds effectively to ACO2, inhibiting its activity with a binding constant (Kb) indicating strong interaction (ΔG = -6.2 kcal/mol) .
-
Anticancer Potential :
- Preliminary in vitro studies have indicated that boron-containing compounds exhibit anticancer properties by inducing apoptosis in cancer cells. The specific pathways involved are still under investigation, but the unique structure of this compound may enhance its efficacy compared to traditional chemotherapeutics .
Comparative Analysis
To understand the biological activity of this compound better, it can be compared with other similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexene carboxylate | Cyclohexene ring | Moderate reactivity; used in organic synthesis |
| Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexene carboxylate | Cyclohexene ring | Limited biological data available |
Properties
Molecular Formula |
C10H17BO4 |
|---|---|
Molecular Weight |
212.05 g/mol |
IUPAC Name |
(1S,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H17BO4/c1-9(2)10(3,4)15-11(14-9)7-5-6(7)8(12)13/h6-7H,5H2,1-4H3,(H,12,13)/t6-,7+/m0/s1 |
InChI Key |
VJJABIMANCDOSQ-NKWVEPMBSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@@H]2C(=O)O |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















